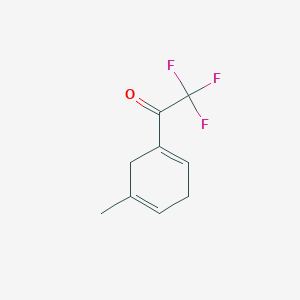
(+/-)-4-O-Ethyl albuterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-4-O-Ethyl albuterol is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of an ethyl group at the 4-O position, which distinguishes it from its parent compound, albuterol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-O-Ethyl albuterol typically involves the following steps:
Starting Material: The synthesis begins with methyl salicylate.
Acylation: Methyl salicylate undergoes acylation with bromoacetyl chloride to produce the desired bromoketone.
Amination: The bromoketone is then reacted with N-benzyl-N-t-butyl amine to form the aminoketone.
Reduction: The ketone and ester groups are reduced to alcohols using lithium aluminum hydride (LiAlH4), yielding the triol.
Deprotection: The benzyl group is removed using a palladium-carbon (Pd-C) catalyst with hydrogen gas, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-4-O-Ethyl albuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The ethyl group at the 4-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(+/-)-4-O-Ethyl albuterol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of beta-2 adrenergic receptor agonists.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and COPD.
Industry: The compound is used in the development of new inhalation therapies and drug delivery systems
Mecanismo De Acción
(+/-)-4-O-Ethyl albuterol exerts its effects by binding to beta-2 adrenergic receptors located on the smooth muscles of the airways. This binding activates the receptors, leading to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
Comparación Con Compuestos Similares
Similar Compounds
Albuterol: A racemic mixture of R- and S-isomers, commonly used to treat asthma and COPD.
Levalbuterol: The R-enantiomer of albuterol, known for its higher selectivity and reduced side effects compared to the racemic mixture
Uniqueness
(+/-)-4-O-Ethyl albuterol is unique due to the presence of the ethyl group at the 4-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, albuterol.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3 |
Clave InChI |
JQDGYVDWHJOFBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



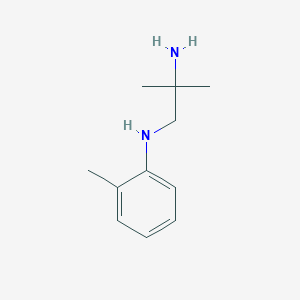
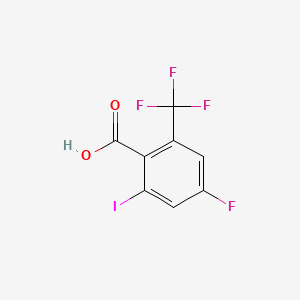
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
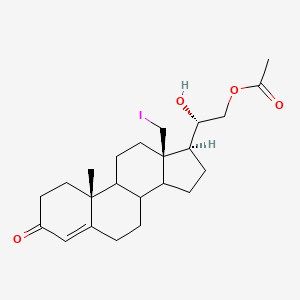
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
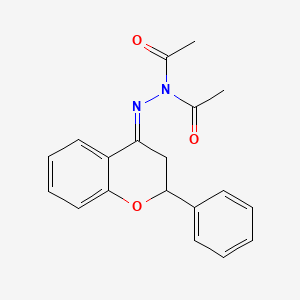
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)

